N-[1-(propan-2-yl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide
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Overview
Description
N-[1-(PROPAN-2-YL)-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL]PROPANAMIDE is a complex organic compound that features a benzodiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(PROPAN-2-YL)-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL]PROPANAMIDE typically involves multi-step organic reactions. One common method involves the reaction of a benzodiazole derivative with a pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by acids such as trifluoroacetic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(PROPAN-2-YL)-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(PROPAN-2-YL)-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(PROPAN-2-YL)-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL]PROPANAMIDE involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine: A compound with similar structural features but different pharmacological properties.
2-(pyrrolidin-1-yl)pyrimidines: Compounds that share the pyrrolidine moiety and exhibit significant pharmacological activity.
Uniqueness
N-[1-(PROPAN-2-YL)-2-[(PYRROLIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL]PROPANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H26N4O |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[1-propan-2-yl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-yl]propanamide |
InChI |
InChI=1S/C18H26N4O/c1-4-18(23)19-14-7-8-16-15(11-14)20-17(22(16)13(2)3)12-21-9-5-6-10-21/h7-8,11,13H,4-6,9-10,12H2,1-3H3,(H,19,23) |
InChI Key |
KYOCBSIXSAXTGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCC3)C(C)C |
Origin of Product |
United States |
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